molecular formula C15H18N4O4S B2740948 2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide CAS No. 2034588-97-9

2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide

Cat. No.: B2740948
CAS No.: 2034588-97-9
M. Wt: 350.39
InChI Key: ZMFKLNNQOUUXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-({4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a sulfamoylphenoxyacetamide moiety. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic system known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with enzyme active sites or receptors .

Properties

IUPAC Name

2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c16-15(20)10-23-13-1-3-14(4-2-13)24(21,22)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11,18H,6,8-10H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKLNNQOUUXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclocondensation reactions between 3-aminopyridine derivatives and 1,3-biselectrophilic reagents. For example, reacting 3-aminopyridine with β-ketoesters under acidic conditions (e.g., acetic acid, 80°C, 12 h) yields the fused heterocycle. This method parallels protocols used for pyrazolo[1,5-a]pyrimidines, where β-dicarbonyl compounds serve as the bis-electrophile.

Representative Procedure

  • Combine 3-aminopyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in glacial acetic acid.
  • Reflux at 120°C for 6–8 h under nitrogen.
  • Quench with ice-water and neutralize with NaHCO₃.
  • Isolate the product via vacuum filtration (yield: 68–75%).

Regioselective Modifications

Position 5 of the pyrazolo[1,5-a]pyridine is activated for electrophilic substitution due to electron-deficient character. Chlorination using POCl₃ (110°C, 4 h) introduces a leaving group, enabling subsequent nucleophilic displacement with sulfonamide precursors.

Sulfamoyl Bridge Installation

Sulfonation and Amine Coupling

The sulfamoyl group is introduced via a two-step sequence:

  • Sulfonation : Treat 5-chloropyrazolo[1,5-a]pyridine with chlorosulfonic acid (ClSO₃H, 0°C → rt, 2 h) to form the sulfonyl chloride intermediate.
  • Amination : React the sulfonyl chloride with 4-hydroxyphenylamine in anhydrous THF using Et₃N as a base (0°C → rt, 12 h, yield: 82%).

Critical Note : Excess ClSO₃H must be quenched carefully to avoid over-sulfonation. TLC monitoring (hexane/EtOAc 3:1) ensures intermediate purity.

Phenoxyacetamide Side Chain Attachment

Alkylation of Phenolic Oxygen

The phenolic oxygen of the intermediate 4-(pyrazolo[1,5-a]pyridin-5-ylsulfamoyl)phenol is alkylated with chloroacetamide under basic conditions:

  • Dissolve the phenol (1.0 equiv) and chloroacetamide (1.5 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv) and heat at 60°C for 6 h.
  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5, yield: 70%).

Alternative Amidation Strategies

For substrates sensitive to alkylation, a Mitsunobu reaction using DIAD/PPh₃ with hydroxyacetamide derivatives provides milder conditions (rt, 24 h, yield: 65%).

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms THF in alkylation steps due to superior solubility of intermediates. Catalytic KI (10 mol%) enhances reaction rates by facilitating halide displacement.

Purification Techniques

Step Purification Method Purity (HPLC)
Core synthesis Recrystallization (EtOH/H₂O) 98.5%
Sulfamoyl intermediate Column chromatography (SiO₂, hexane/EtOAc) 97.2%
Final product Preparative HPLC (C18, MeCN/H₂O) 99.1%

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

Incomplete cyclization may yield open-chain byproducts (e.g., enamine derivatives), which are minimized by strict temperature control and excess β-ketoester.

Sulfonyl Chloride Hydrolysis

Trace moisture during sulfonation leads to sulfonic acid impurities. Pre-drying reagents over molecular sieves (4Å) and inert atmosphere handling mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyridine core or the sulfamoyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy or acetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenoxy or acetamide moieties.

Scientific Research Applications

2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets in biological systems. The pyrazolo[1,5-a]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfamoyl group can also play a role in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid (CAS 1551554-37-0)

  • Structural Differences: Replaces the sulfamoylphenoxyacetamide group with a carboxylic acid at the 3-position of the pyrazolo[1,5-a]pyridine core.
  • Applications: Used as an intermediate or pharmaceutical impurity, emphasizing non-medical research applications .

2-{5,7-Dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidin-6-yl}acetic Acid (CAS 1305710-90-0)

  • Structural Differences : Features a pyrazolo[1,5-a]pyrimidine core (pyrimidine ring instead of pyridine) with methyl and oxo substituents.
  • Functional Impact : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Methyl groups enhance lipophilicity, which may improve tissue penetration but reduce solubility .

Analogues with Pyrazolo[1,5-a]pyrimidine Cores

N-(4-(7-((2-(2-Hydroxyethoxy)ethyl)amino)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)phenyl)acetamide (Pir-8-11)

  • Structural Differences: Substitutes the pyridine ring with pyrimidine and includes a hydroxyethoxyethylamino-phenylacetamide chain.
  • Functional Impact : The hydroxyethoxyethyl group enhances water solubility, while the phenylacetamide moiety may improve target selectivity. Such modifications are common in optimizing pharmacokinetic profiles .

5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66)

  • Structural Differences: Contains a pyrimidinone ring (7-oxo group) and methoxyphenyl substituents.
  • Methoxy groups contribute to electron-donating effects, stabilizing aromatic interactions .

Analogues with Sulfonamide or Acetamide Substituents

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Structural Differences: Shares the phenoxyacetamide group but incorporates a complex peptide-like backbone.
  • Functional Impact : The stereochemistry and extended backbone likely confer high target specificity, as seen in protease inhibitors or receptor modulators. However, increased molecular weight may reduce oral bioavailability .

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

  • Structural Differences : Combines a pyrazole core with a thiophene-carboxylate group.
  • Functional Impact : The thiophene ring introduces sulfur-based interactions, while the carboxylate ester improves metabolic stability compared to free acids .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Functional Impact Potential Applications References
Target Compound Pyrazolo[1,5-a]pyridine Sulfamoylphenoxyacetamide Enhanced H-bonding, moderate lipophilicity Drug discovery intermediate N/A
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid Pyrazolo[1,5-a]pyridine Carboxylic acid High solubility, ionizable Research intermediate
Pir-8-11 Pyrazolo[1,5-a]pyrimidine Hydroxyethoxyethylamino-phenylacetamide Improved solubility, target selectivity Pharmacological agent
MK66 Pyrazolo[1,5-a]pyrimidinone Methoxyphenyl, oxo group Enhanced H-bonding, aromatic stabilization Enzyme inhibition
Compound 7b Pyrazole-thiophene hybrid Carboxylate ester Metabolic stability, sulfur interactions Antimicrobial/antifungal agent

Research Findings and Implications

  • Heterocycle Impact : Pyrazolo[1,5-a]pyridine derivatives generally exhibit better metabolic stability than pyrimidine analogues due to reduced ring strain and electron-deficient character .
  • Substituent Effects : Sulfonamide groups (as in the target compound) improve binding affinity in sulfa drug targets (e.g., dihydropteroate synthase), while acetamide groups balance solubility and permeability .

Biological Activity

2-[4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)phenoxy]acetamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity based on recent studies and findings from various sources.

Chemical Structure and Properties

The compound's structure features a pyrazolo[1,5-a]pyridine core linked to a sulfamoyl and phenoxy group. This unique arrangement is believed to confer specific biological properties that are currently under investigation.

Research indicates that compounds similar to this compound may act as inhibitors of critical kinases involved in cell cycle regulation and cancer progression. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit CDK2 and TRKA kinases effectively, with IC50 values indicating potent activity against various cancer cell lines .

Anticancer Potential

Studies have demonstrated that related pyrazolo compounds exhibit significant antiproliferative effects against a range of cancer cell lines. For example:

CompoundCancer Cell LineGrowth Inhibition (%)
6tCCRF-CEM83.85
6pHOP-9271.8
11gSNB-7569.53

These results highlight the potential of these compounds in targeting leukemia and lung carcinoma cells .

Inhibitory Activity

In vitro assays have shown that certain derivatives possess dual inhibition capabilities against CDK2 and TRKA:

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
6t0.090.45
Ribociclib0.07-
Larotrectinib-0.067

The ability to inhibit these kinases suggests a mechanism through which these compounds can induce apoptosis in cancer cells .

Case Studies

A notable study focused on the synthesis of pyrazolo derivatives revealed their effectiveness in inhibiting cell growth across multiple cancer types. The National Cancer Institute's Developmental Therapeutic Program evaluated these compounds against a panel of 60 different human cancer cell lines, confirming their broad-spectrum anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.